((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine
CAS No.: 2173099-02-8
Cat. No.: VC2898549
Molecular Formula: C17H22N4
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173099-02-8 |
|---|---|
| Molecular Formula | C17H22N4 |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | [2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine |
| Standard InChI | InChI=1S/C17H22N4/c1-14-5-2-3-7-16(14)20-9-11-21(12-10-20)17-15(13-18)6-4-8-19-17/h2-8H,9-13,18H2,1H3 |
| Standard InChI Key | PQVOHFAKTNVAJG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CN |
| Canonical SMILES | CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CN |
Introduction
Chemical Structure and Properties
Structural Characteristics
((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine contains multiple nitrogen atoms within its structure, creating a compound with potential hydrogen bond accepting and donating capabilities. The compound features a pyridine ring with a methylamine group at position 3 and a piperazine moiety at position 2. The piperazine ring is further substituted with a 2-methylphenyl group, creating a complex three-dimensional structure with multiple potential interaction points for biological targets.
Physical and Chemical Properties
The detailed physical and chemical properties of ((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine are summarized in Table 1 below:
| Property | Value |
|---|---|
| CAS Number | 2173099-02-8 |
| Molecular Formula | C17H22N4 |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | [2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine |
| Standard InChI | InChI=1S/C17H22N4/c1-14-5-2-3-7-16(14)20-9-11-21(12-10-20)17-15(13-18)6-4-8-19-17/h2-8H,9-13,18H2,1H3 |
| Standard InChIKey | PQVOHFAKTNVAJG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CN |
The compound contains four nitrogen atoms, which likely contribute to its basicity and potential for forming salt derivatives. The presence of the primary amine group (-CH2NH2) attached to the pyridine ring suggests the compound may participate in various chemical reactions typical of primary amines, including nucleophilic substitutions, reductive aminations, and amide formation.
Synthesis Methodologies
Structural Modifications
The structural framework of ((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine offers multiple sites for potential modifications, which could lead to the development of analogues with varied biological activities. Drawing insights from similar compounds, potential modification sites include:
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The primary amine functionality
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The methyl substituent on the phenyl ring
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The piperazine ring structure
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The pyridine core
Each modification could potentially alter the physicochemical properties and biological activities of the resulting compounds, providing a versatile scaffold for structure-activity relationship studies.
Structure-Activity Relationships
Structural Components and Their Significance
When analyzing ((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine from a structure-activity relationship perspective, several components warrant attention:
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The primary amine group, which could serve as a hydrogen bond donor and participate in salt bridge formations with biological targets
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The pyridine nitrogen, which acts as a hydrogen bond acceptor
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The piperazine ring, which introduces conformational flexibility and additional nitrogen atoms for potential interactions
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The 2-methylphenyl group, which could engage in hydrophobic interactions and potentially π-stacking with aromatic amino acid residues in protein targets
Research Status and Future Directions
Current Research Status
The compound appears to be primarily of interest in pharmaceutical and chemical research contexts, with potential applications based on its structural similarities to other bioactive compounds containing piperazine and pyridine moieties.
Future Research Opportunities
Several promising research directions could be pursued with ((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine:
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Structure-activity relationship studies through systematic modifications of various structural components
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Screening against diverse biological targets to identify potential therapeutic applications
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Computational studies to predict binding modes and interactions with potential protein targets
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Development of synthetic methodologies to prepare analogues with enhanced properties
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Investigation of pharmacokinetic and pharmacodynamic profiles if biological activity is identified
These research avenues could potentially uncover valuable applications for this compound or its derivatives in pharmaceutical development.
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